molecular formula C17H16ClN B125378 11-(3-Chloropropyl)benzo[b][1]benzazepine CAS No. 51551-40-7

11-(3-Chloropropyl)benzo[b][1]benzazepine

Cat. No. B125378
CAS RN: 51551-40-7
M. Wt: 269.8 g/mol
InChI Key: BYWPWUMQXKGILM-UHFFFAOYSA-N
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Description

“11-(3-Chloropropyl)benzobbenzazepine” is a derivative of benzazepine . Benzazepines are heterocyclic chemical compounds consisting of a benzene ring fused to an azepine ring . They are biologically important heterocyclic systems .


Synthesis Analysis

The synthesis of benzazepine derivatives has been a topic of interest for many researchers. An efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization . This methodology has been applied to the synthesis of key intermediates of drug candidates .


Molecular Structure Analysis

The molecular structure of benzazepines involves a benzene ring fused to an azepine ring . Depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring, three types of isomeric structures are possible: 1-benzazepines I, 2-benzazepines II, and 3-benzazepines III .


Chemical Reactions Analysis

Benzazepine derivatives have been synthesized through various methods, including cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, and heterocyclic ring expansion .

Future Directions

The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . Future research may focus on developing more efficient synthesis methods and exploring new therapeutic uses for these compounds .

properties

IUPAC Name

11-(3-chloropropyl)benzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN/c18-12-5-13-19-16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)19/h1-4,6-11H,5,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWPWUMQXKGILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloropropyl)-5H-dibenzo[b,f]azepine

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